

Application Notes and Protocols: DGY-09-192 in FGFR Amplified Cancer Cells

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Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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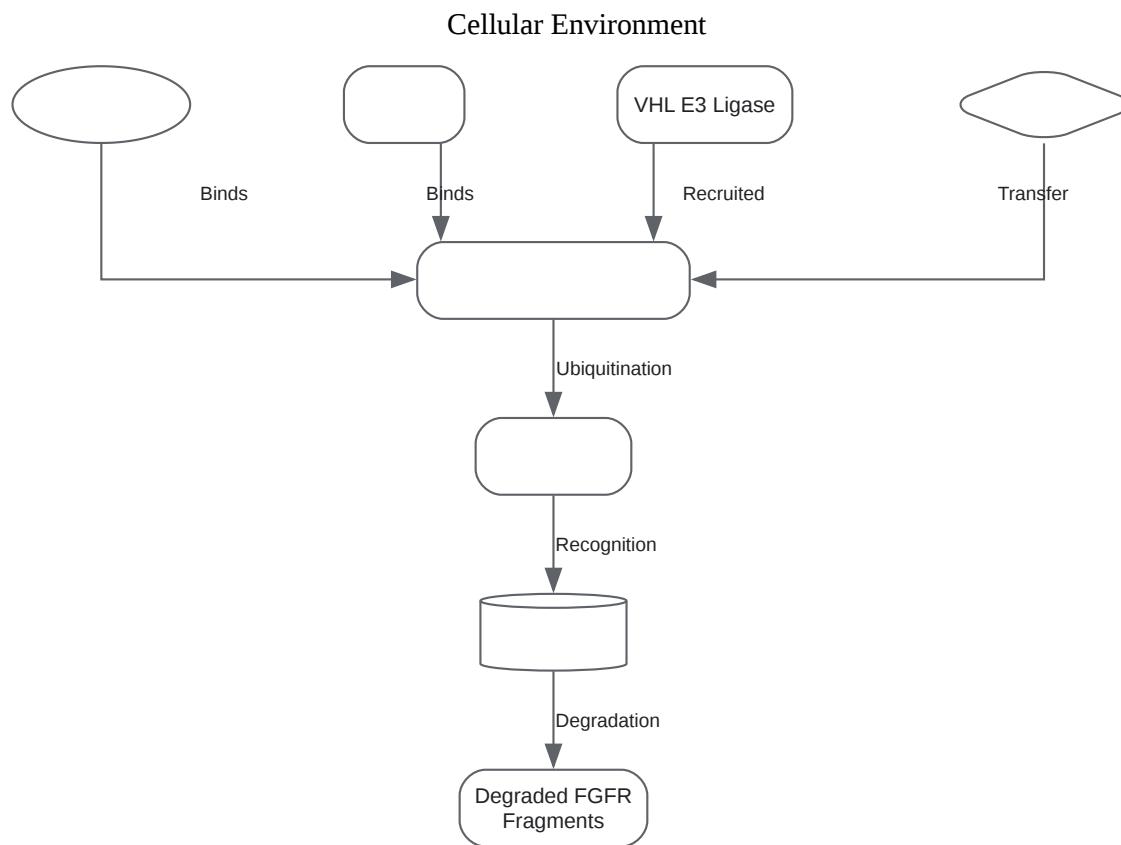
Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.^[1] Aberrant FGFR signaling, often driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of cancers, including breast, gastric, and cholangiocarcinoma. **DGY-09-192** is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to target and degrade FGFR1 and FGFR2. ^[2] This molecule consists of a pan-FGFR inhibitor, BGJ398, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[2] By inducing the proximity of FGFR1/2 to the E3 ligase, **DGY-09-192** triggers the ubiquitination and subsequent proteasomal degradation of these receptors, offering a powerful therapeutic strategy for cancers dependent on FGFR signaling.^[3] These application notes provide detailed protocols for evaluating the efficacy of **DGY-09-192** in FGFR amplified cancer cell lines.

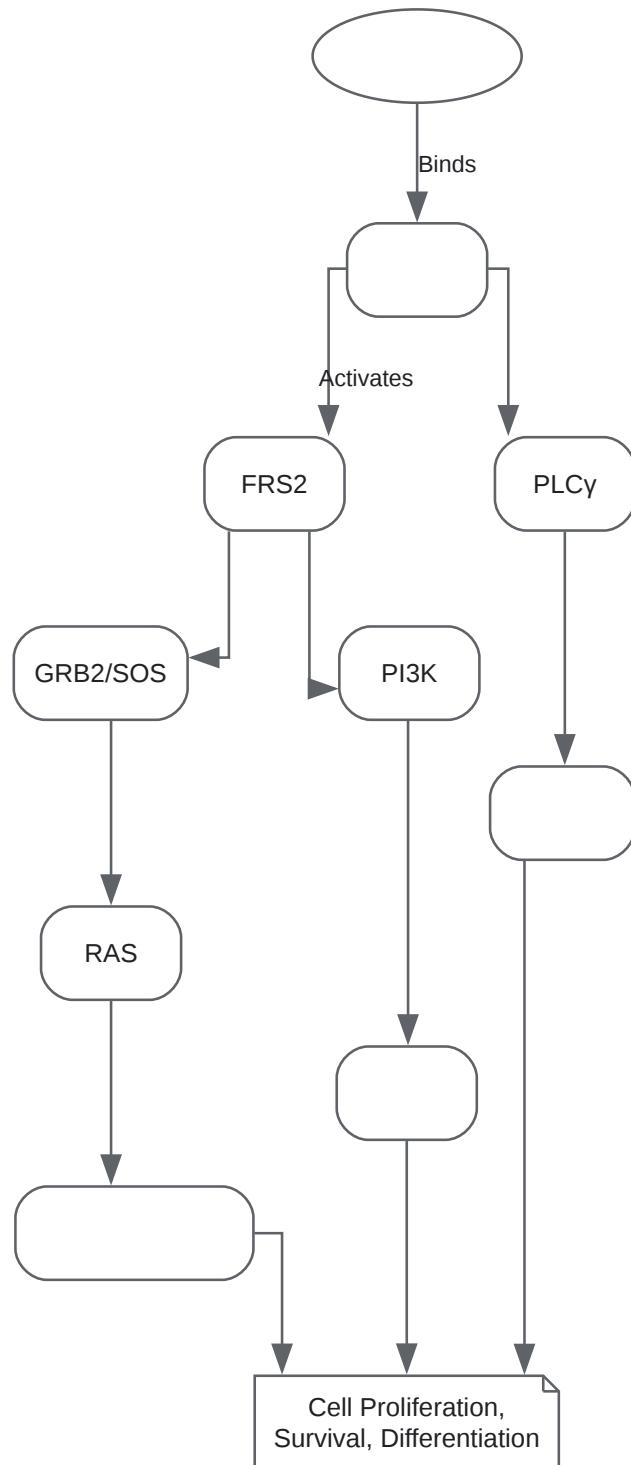
Mechanism of Action

DGY-09-192 functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate FGFR1 and FGFR2 proteins. The bifunctional nature of the molecule allows it to simultaneously bind to the kinase domain of FGFR1/2 and the VHL E3 ligase, forming a ternary complex.^[3] This proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for recognition and degradation by the 26S proteasome.^[4] This degradation-based

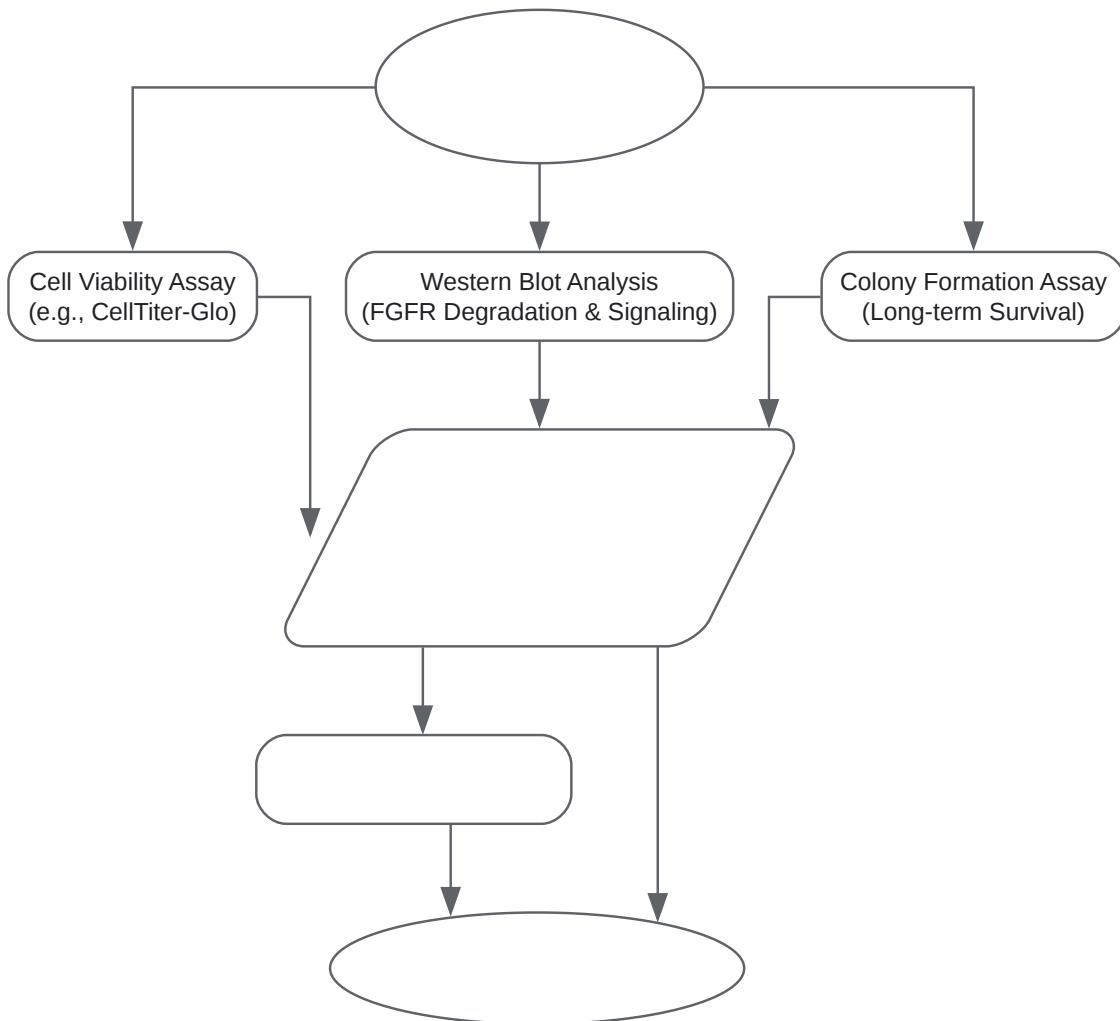
mechanism provides a sustained suppression of FGFR signaling and can overcome resistance mechanisms associated with traditional kinase inhibitors.[\[3\]](#)



FGFR Signaling Pathway



Experimental Workflow for DGY-09-192 Evaluation

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References

- 1. researchgate.net [researchgate.net]
- 2. DGY-09-192 | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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